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Abstract
WS-3, or N-Ethyl-p-menthane-3-carboxamide, is a synthetic cooling agent widely used in

various consumer products, including e-liquids, cosmetics, and confectionery, to impart a

cooling sensation without a minty flavor. Its primary pharmacological action is the activation of

the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the body's principal cold

sensor.[1][2] This technical guide provides a comprehensive overview of the current knowledge

on the pharmacology and toxicology of WS-3, with a focus on its mechanism of action, and

findings from in vitro and in vivo toxicological assessments. All quantitative data are

summarized in structured tables, and key experimental methodologies and signaling pathways

are detailed and visualized to provide a thorough resource for the scientific community.

Pharmacology
Mechanism of Action
WS-3 exerts its cooling effect by acting as an agonist of the TRPM8 receptor, a non-selective

cation channel.[1][2][3] The activation of TRPM8 by WS-3 leads to an influx of cations, primarily

Ca²⁺ and Na⁺, into sensory neurons.[1] This influx causes depolarization of the neuronal

membrane, generating an action potential that is transmitted to the central nervous system,

where it is perceived as a cooling sensation.[1] The EC₅₀ value for WS-3 activation of the

TRPM8 receptor has been reported to be 3.7 μM.[3][4][5]
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Pharmacodynamics
The primary pharmacodynamic effect of WS-3 is the dose-dependent cooling sensation it

produces upon contact with sensory neurons expressing TRPM8 channels. Unlike menthol,

another common cooling agent, WS-3 is reported to have a more rapid onset and a potent

cooling effect with less minty aroma. This characteristic has led to its widespread use in

products where a cooling sensation is desired without the typical mint flavor profile.

Toxicology
The toxicological profile of WS-3 has been evaluated through both in vitro and in vivo studies,

primarily focusing on oral and inhalation routes of exposure due to its use in food products and

e-cigarettes.

In Vivo Toxicology
Oral Toxicity:

Oral toxicity studies in rats have been conducted to determine the safety of WS-3 ingestion. A

28-day study identified the liver and kidneys as target organs at higher doses.[6] Based on

these findings, a No-Observed-Adverse-Effect-Level (NOAEL) for oral exposure has been

established.

Inhalation Toxicity:

With the increasing use of WS-3 in e-liquids, inhalation toxicity has become a key area of

investigation. A 90-day inhalation toxicity study in Sprague Dawley rats was conducted in

accordance with OECD Guideline 413.[7] The study found no adverse clinical signs at the

tested concentrations.[7] Treatment-related, but non-adverse, findings were observed in the

liver and respiratory tract.[7] These included adaptive changes such as hepatocellular

hypertrophy.[7] Importantly, WS-3 was found to be non-genotoxic in vivo.[7]

Table 1: Summary of In Vivo Toxicological Data for WS-3
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Study Type Species
Route of
Exposure

Duration
Key
Findings

NOAEL/NO
AEC

Oral Toxicity Rat Oral gavage 28 days

Changes in

liver and

kidney at high

doses.

8 mg/kg

bw/day[6][8]

Inhalation

Toxicity

Sprague

Dawley Rat

Nose-only

inhalation
90 days

No adverse

clinical signs;

adaptive liver

changes

(hepatocellul

ar

hypertrophy);

non-

genotoxic.

NOAEC

derived to

support

concentration

s in e-liquids.

[7]

In Vitro Toxicology
Cytotoxicity:

In vitro studies using human bronchial epithelial cells (BEAS-2B) have been performed to

assess the cytotoxicity of WS-3. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) assay is a common method used for this purpose, which measures the

metabolic activity of cells as an indicator of viability.

Oxidative Stress:

The potential of WS-3 to induce oxidative stress has also been investigated. Studies have

measured the levels of reactive oxygen species (ROS) in lung epithelial cells exposed to WS-3.

Some findings suggest that while WS-3 alone may not significantly increase ROS levels, its

presence in e-liquids containing nicotine may lead to an increase in ROS production.[9]

Table 2: Summary of In Vitro Toxicological Data for WS-3
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Assay Type Cell Line Endpoint Key Findings

Cytotoxicity (MTT

Assay)

BEAS-2B (Human

Bronchial Epithelial

Cells)

Cell Viability

Potential for cytotoxic

effects at certain

concentrations.

Oxidative Stress

(ROS Assay)

BEAS-2B (Human

Bronchial Epithelial

Cells)

ROS Production

WS-3 in combination

with nicotine may

increase ROS levels.

[9]

Experimental Protocols
In Vivo 90-Day Inhalation Toxicity Study (Based on
OECD Guideline 413)
This study is designed to assess the subchronic inhalation toxicity of a substance.

Test System: Sprague Dawley rats are typically used, with an equal number of males and

females in each group.[7][10]

Exposure: Animals are exposed via nose-only inhalation for 6 hours per day, 5-7 days a

week, for 90 days.[7][10]

Groups: At least three concentrations of the test substance are used, along with a control

group exposed to filtered air or the vehicle.[10]

Observations: Clinical signs, body weight, and food consumption are monitored throughout

the study.

Clinical Pathology: At termination, blood is collected for hematology and clinical chemistry

analysis.

Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and

tissues are collected for histopathological examination.

Genotoxicity: In vivo micronucleus and Comet assays can be performed to assess genotoxic

potential.[7]
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Figure 1: Generalized workflow for a 90-day inhalation toxicity study.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a substance on cell viability.

Cell Culture: BEAS-2B cells are seeded in 96-well plates and allowed to adhere overnight.

Treatment: The cells are then exposed to various concentrations of WS-3 for a specified

period (e.g., 24 hours).

MTT Addition: After treatment, MTT solution is added to each well and incubated for 3-4

hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Measurement: The absorbance of the resulting purple solution is measured using a

microplate reader at a wavelength of approximately 570 nm. The intensity of the color is

proportional to the number of viable cells.
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In Vitro Reactive Oxygen Species (ROS) Assay
This assay measures the level of intracellular ROS.

Cell Culture and Staining: BEAS-2B cells are cultured and then incubated with a fluorescent

probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent

upon oxidation by ROS.

Treatment: The stained cells are then treated with different concentrations of WS-3.

Measurement: The fluorescence intensity is measured using a fluorescence microplate

reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular

ROS levels.

Signaling Pathways
The primary signaling pathway initiated by WS-3 is the activation of the TRPM8 channel.
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Figure 2: Signaling pathway of WS-3-induced cooling sensation via TRPM8 activation.
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Conclusion
WS-3 is a potent agonist of the TRPM8 receptor, providing a strong cooling sensation.

Toxicological evaluations to date, including a 90-day inhalation study in rats, have not identified

significant adverse effects at concentrations relevant to its use in consumer products, with

observed effects being primarily adaptive.[7] However, the increasing use of WS-3, particularly

in e-cigarettes, warrants continued investigation into its long-term health effects, especially in

combination with other ingredients like nicotine. The methodologies and data presented in this

guide provide a foundational understanding for researchers and professionals involved in the

development and safety assessment of products containing WS-3. Further research should

focus on elucidating the potential for chronic toxicity and synergistic effects with other inhaled

substances.
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[https://www.benchchem.com/product/b1662333#pharmacology-and-toxicology-of-ws-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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